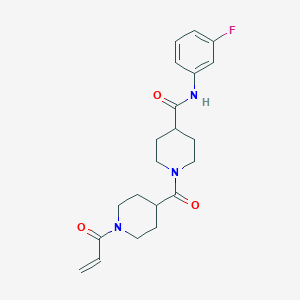![molecular formula C27H28FN5O3 B2655288 7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-46-7](/img/structure/B2655288.png)
7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While I don’t have specific information on how this compound could be synthesized, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions . For example, the piperazine ring could be formed through a reaction with a dicarbonyl compound, and the phenyl ring could be introduced through a Friedel-Crafts acylation reaction.Chemical Reactions Analysis
Again, while I don’t have specific information on the chemical reactions this compound could undergo, compounds with similar functional groups often undergo nucleophilic addition-elimination reactions . The carbonyl group, in particular, is known to be reactive and could be attacked by a nucleophile, leading to the addition of a new group to the molecule .Aplicaciones Científicas De Investigación
Dopamine Receptor Binding
Research indicates that similar compounds, particularly those with a pyrazolo[1,5-a]pyridine substructure, show potential as ligands for dopamine receptors. For instance, modifications to the benzylpiperazine moiety have been studied to determine their affinity for dopamine D2, D3, and D4 receptors, indicating a potential use in exploring dopaminergic system mechanisms and developing therapies targeting psychiatric and neurological disorders (Li Guca, 2014). Similarly, G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure have shown promise in acting as partial agonists at dopamine D2 receptors, suggesting a route for creating novel antipsychotic medications with potentially fewer side effects due to their selective activation of G proteins over β-arrestin recruitment (D. Möller et al., 2017).
Antimicrobial and Antituberculosis Activity
A hybrid of thiazole and aminopiperidine has been studied for its inhibitory effects on Mycobacterium tuberculosis GyrB ATPase, demonstrating significant antituberculosis activity. This suggests that structural analogues could be valuable in the design of new antituberculosis agents (V. U. Jeankumar et al., 2013). Another study focused on fluoro-substituted benzo[b]pyran compounds has shown anti-lung cancer activity, highlighting the potential of fluoro-containing derivatives in cancer treatment research (A. G. Hammam et al., 2005).
Anticancer and Anti-inflammatory Activities
Compounds with related structural motifs have been explored for their anticancer and anti-inflammatory properties. For instance, chalcones, pyrazolines, and amino pyrimidines derivatives exhibit antibacterial activity, which can provide a foundation for developing new treatments for infections (A. Solankee et al., 2004). Additionally, novel benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential therapeutic applications of such compounds in neurodegenerative diseases (M. Gupta et al., 2020).
Propiedades
IUPAC Name |
7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-36-16-15-31-18-23(25-24(19-31)27(35)33(29-25)22-5-3-2-4-6-22)26(34)32-13-11-30(12-14-32)17-20-7-9-21(28)10-8-20/h2-10,18-19H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLILXLYGWZCRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
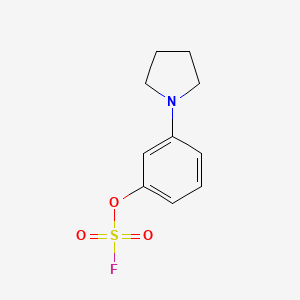




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)


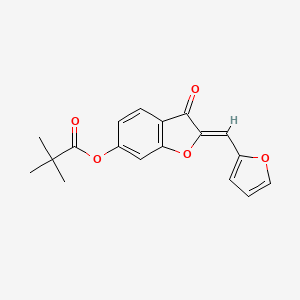
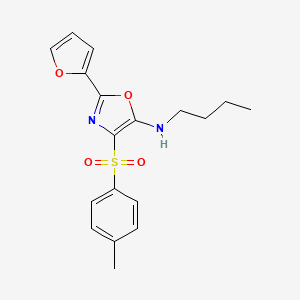

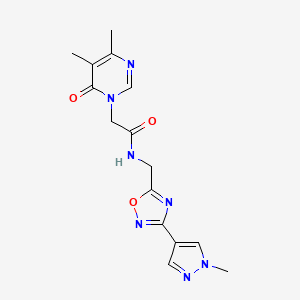
![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)
